Cas no 865689-24-3 (trans-6-(tert-butoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid)
trans-6-(tert-butoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- BOC-(+/-)-TRANS-2-AMINOCYCLOHEX-4-ENE-1-CARBOXYLIC ACID
- (1R,6R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid
- BOC-TRANS-1,2-AMINOCYCLOHEX-4-ENE CARBOXYLIC ACID
- trans-1-(t-ButyloxycarbonylaMino)cyclohex-4-enyl-2-carboxylic acid
- BOC-1,2-TRANS-ACHEC-OH
- BOC-TRANS-6-AMINOCYCLOHEX-3-ENE-1-CARBOXYLIC ACID
- trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid
- trans-6-(tert-butoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid
- 865689-24-3
- (1R,6R)-rel-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid
- E83389
- (1R,6R)-rel-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylicacid
- CS-0183496
- AKOS027251043
- BS-25872
- MFCD02682629
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- MDL: MFCD02682629
- Inchi: 1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1
- InChI Key: FEPYBSDCOQXJAI-RKDXNWHRSA-N
- SMILES: O(C(N[C@@H]1CC=CC[C@H]1C(=O)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 241.13100
- Monoisotopic Mass: 241.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- Density: 1.15
- Boiling Point: 399.2°C at 760 mmHg
- Flash Point: 195.2°C
- Refractive Index: 1.511
- PSA: 75.63000
- LogP: 2.32140
trans-6-(tert-butoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
trans-6-(tert-butoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-DA551-50mg |
Boc-1,2-trans-achec-oh |
865689-24-3 | 95% | 50mg |
340.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-DA551-100mg |
Boc-1,2-trans-achec-oh |
865689-24-3 | 95% | 100mg |
679.0CNY | 2021-08-04 | |
| TRC | B810298-50mg |
trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic Acid |
865689-24-3 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B810298-100mg |
trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic Acid |
865689-24-3 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B810298-500mg |
trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic Acid |
865689-24-3 | 500mg |
$ 185.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B928569-250mg |
Boc-1,2-trans-achec-oh |
865689-24-3 | 95% | 250mg |
¥467.10 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B928569-500mg |
Boc-1,2-trans-achec-oh |
865689-24-3 | 95% | 500mg |
¥926.10 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B928569-1g |
Boc-1,2-trans-achec-oh |
865689-24-3 | 95% | 1g |
¥1,838.70 | 2022-09-02 | |
| eNovation Chemicals LLC | Y1208523-500MG |
trans-6-(tert-butoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid |
865689-24-3 | 97% | 500mg |
$480 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1208523-1G |
trans-6-(tert-butoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid |
865689-24-3 | 97% | 1g |
$600 | 2024-05-23 |
trans-6-(tert-butoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid Suppliers
trans-6-(tert-butoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on trans-6-(tert-butoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid
Research Briefing on trans-6-(tert-butoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid (CAS: 865689-24-3)
In recent years, the compound trans-6-(tert-butoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid (CAS: 865689-24-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing aims to provide a comprehensive overview of the latest advancements, applications, and research findings related to this compound, which serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The compound, characterized by its unique cyclohexene ring and tert-butoxycarbonyl (Boc) protecting group, has been extensively utilized in the development of peptide-based therapeutics and small-molecule inhibitors. Recent studies have highlighted its role in the synthesis of novel protease inhibitors and its potential as a building block for targeted drug delivery systems. The Boc group, in particular, offers stability under various reaction conditions, making it a preferred choice for protecting amino functionalities during multi-step synthetic routes.
One of the most notable applications of trans-6-(tert-butoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid is in the synthesis of cyclic peptides, which are increasingly recognized for their therapeutic potential in treating diseases such as cancer and infectious diseases. Researchers have reported successful incorporation of this compound into peptide backbones, resulting in enhanced conformational stability and bioavailability. Additionally, its use in the development of covalent inhibitors has been explored, leveraging the reactivity of the cyclohexene moiety to achieve selective target engagement.
Recent publications have also shed light on the compound's utility in medicinal chemistry. For instance, a 2023 study demonstrated its application in the synthesis of a new class of kinase inhibitors, showcasing its versatility in scaffold diversification. The study reported improved pharmacokinetic properties of the resulting inhibitors, attributed to the structural features imparted by the trans-6-(tert-butoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid moiety. Furthermore, computational modeling studies have provided insights into the compound's binding interactions with biological targets, facilitating the rational design of more potent and selective therapeutics.
In addition to its synthetic applications, trans-6-(tert-butoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid has been investigated for its potential in bioconjugation strategies. Researchers have developed methodologies to functionalize the carboxylic acid group, enabling its attachment to biomolecules such as antibodies and proteins. These advancements hold promise for the development of next-generation biopharmaceuticals, including antibody-drug conjugates (ADCs) and targeted imaging agents.
Despite its promising applications, challenges remain in the large-scale production and purification of trans-6-(tert-butoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce environmental impact. Green chemistry approaches, such as catalytic hydrogenation and solvent-free reactions, have been explored to address these challenges. Moreover, advancements in analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, have enhanced the characterization and quality control of this compound.
In conclusion, trans-6-(tert-butoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid (CAS: 865689-24-3) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its potential in drug discovery and bioconjugation, underscores its importance in the field. Ongoing research efforts are expected to further expand its applications and address existing challenges, paving the way for innovative therapeutic solutions.
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